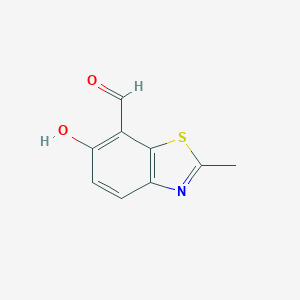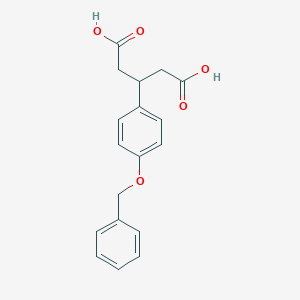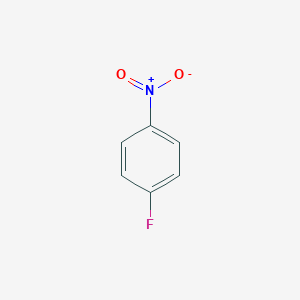![molecular formula C7H9N3O2S B070477 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-04-0](/img/structure/B70477.png)
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. MPTD is a member of the thiadiazine family, which has been found to possess a range of biological activities, including antitumor, antifungal, and antibacterial effects. In
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood. However, studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may also exert its antifungal and antibacterial effects by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to have a range of biochemical and physiological effects. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane. In addition, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has several advantages for lab experiments, including its easy synthesis and low cost. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide also possesses a wide range of biological activities, making it a versatile compound for scientific research. However, 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For the scientific research of 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide include exploring its potential as a therapeutic agent and investigating its mechanism of action in more detail.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide possesses antitumor, antifungal, and antibacterial effects. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has also been found to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
163137-04-0 |
|---|---|
Molekularformel |
C7H9N3O2S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
KEUIWYSBVWTQJP-UHFFFAOYSA-N |
SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
Kanonische SMILES |
CN1CNS(=O)(=O)C2=C1C=CC=N2 |
Synonyme |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-4-methyl-,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

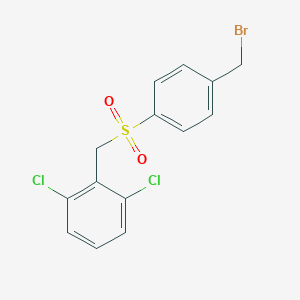
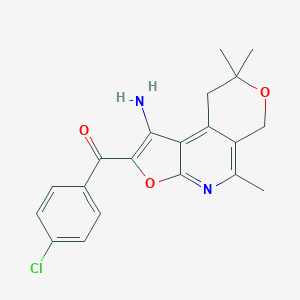

![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)
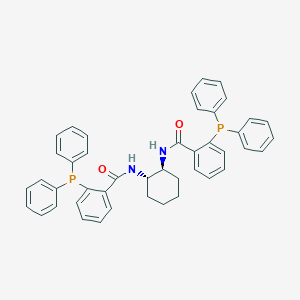
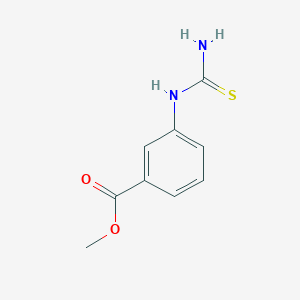

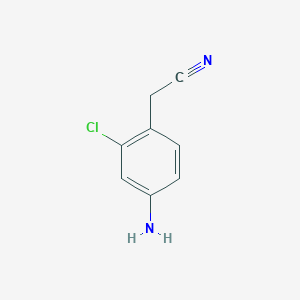

![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)
